molecular formula C10H11ClF3NO2 B6240630 (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 499995-66-3

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No.: B6240630
CAS No.: 499995-66-3
M. Wt: 269.65 g/mol
InChI Key: HFGWBVQLCHKTDR-DDWIOCJRSA-N
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Description

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride typically involves the trifluoromethylation of appropriate precursors. One common method includes the use of CF3SO2Na (sodium trifluoromethanesulfinate) for the trifluoromethylation of secondary amines . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials.

Industrial Production Methods

Industrial production of this compound often employs large-scale trifluoromethylation processes, which are optimized for high yield and purity. These processes may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride
  • (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]butanoic acid hydrochloride

Uniqueness

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

CAS No.

499995-66-3

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1

InChI Key

HFGWBVQLCHKTDR-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

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